molecular formula C15H16N2O2 B8583207 3-amino-4-methoxy-N-p-tolyl-benzamide

3-amino-4-methoxy-N-p-tolyl-benzamide

Cat. No.: B8583207
M. Wt: 256.30 g/mol
InChI Key: APXWFDOOFAUKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methoxy-N-p-tolyl-benzamide is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol. It belongs to the class of organic compounds known as N-phenylbenzamides (or anilides) . This compound features a benzamide core structure substituted with an amino group and a methoxy group at the 3 and 4 positions, respectively, and is linked to a p-tolyl group (4-methylphenyl) via the amide nitrogen. Compounds with this scaffold are of significant interest in medicinal chemistry research. Scientific literature indicates that structurally related N-phenylbenzamide derivatives have been investigated for various pharmacological activities. Notably, some derivatives have been studied as potential antiviral agents, with research showing activity against viruses like Hepatitis B Virus (HBV) by potentially increasing intracellular levels of the host defense factor APOBEC3G . Other research on similar N-substituted aminobenzamide scaffolds has explored their potential as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), a key target in diabetes management . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

3-amino-4-methoxy-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C15H16N2O2/c1-10-3-6-12(7-4-10)17-15(18)11-5-8-14(19-2)13(16)9-11/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

APXWFDOOFAUKPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 3 Amino 4 Methoxy N P Tolyl Benzamide Derivatives

Design Principles for Analogs of 3-amino-4-methoxy-N-p-tolyl-benzamide

The design of analogs of this compound is guided by principles that aim to systematically probe the chemical space around the lead compound to enhance its biological activity. These strategies involve both rational design and high-throughput combinatorial approaches.

Rational Design Based on Molecular Interactions and Bioisosterism

Rational drug design for analogs of this compound leverages an understanding of the molecular interactions between the compound and its biological target. Key to this approach is the identification of pharmacophoric elements within the molecule—the essential features responsible for its biological activity. These typically include hydrogen bond donors and acceptors, aromatic regions, and hydrophobic moieties.

Bioisosterism is a fundamental strategy employed in this context. It involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For instance, the methoxy (B1213986) group (-OCH3) could be replaced by bioisosteres such as an ethoxy (-OCH2CH3), a hydroxyl (-OH), or a halogen atom (e.g., -Cl, -F) to probe the steric and electronic requirements at that position. Similarly, the amino group (-NH2) can be replaced with other hydrogen-bonding moieties.

Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound

Functional Group Position Potential Bioisosteric Replacements Rationale for Replacement
Amino (-NH2) 3 -OH, -SH, -CH3 Modulate hydrogen bonding capacity and polarity.
Methoxy (-OCH3) 4 -OH, -F, -Cl, -CH3 Alter electronic properties and steric bulk.
Amide (-CONH-) Linker -CH2NH-, -COO-, -SO2NH- Change bond angles, flexibility, and hydrogen bonding.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry offers a powerful tool for the rapid synthesis of a large number of diverse analogs, known as a chemical library. nih.govijpsr.com This high-throughput approach allows for the exploration of a wide range of structural variations to identify promising lead compounds. nih.gov For this compound, a combinatorial library could be generated by systematically varying the substituents on both the benzamide (B126) core and the N-p-tolyl ring.

This process often involves solid-phase synthesis, where one of the starting materials is attached to a resin bead, and subsequent reagents are added in a stepwise fashion. By using a diverse set of building blocks (e.g., different substituted anilines and benzoic acids), a large library of compounds can be efficiently synthesized and screened for biological activity.

Substituent Effects on the N-p-tolyl Moiety

The N-p-tolyl group of the molecule is a critical component that can be modified to fine-tune the compound's properties. The electronic and steric nature of substituents on this ring, as well as their position, can significantly impact biological activity.

Electronic and Steric Modifications on the Toluene Ring

Electron-Donating Groups (EDGs): Groups like methyl (-CH3), methoxy (-OCH3), and amino (-NH2) increase the electron density of the aromatic ring.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density of the ring.

Steric effects relate to the size and shape of the substituents. nih.govresearchgate.net Bulky groups can cause steric hindrance, which may either prevent the molecule from adopting an active conformation or, conversely, lock it into a more favorable one.

Table 2: Predicted Impact of Electronic and Steric Modifications on the N-p-tolyl Moiety

Substituent (R) Position on Toluene Ring Electronic Effect Steric Effect Predicted Impact on Activity
-H para Neutral Minimal Baseline
-CH3 (p-tolyl) para Electron-donating Small May enhance hydrophobic interactions.
-OCH3 para Electron-donating Moderate May introduce additional hydrogen bond acceptor.
-Cl para Electron-withdrawing Small Can alter electronic interactions and improve membrane permeability.
-CF3 para Strongly Electron-withdrawing Moderate Can significantly alter electronic properties and increase lipophilicity.

Modifications of the 3-amino-4-methoxybenzamide Core

The 3-amino-4-methoxybenzamide core provides a rigid scaffold with specific hydrogen bonding and aromatic features that are often crucial for biological activity. Modifications to this core can lead to significant changes in the compound's properties.

Alterations to the 3-amino and 4-methoxy groups can probe the importance of these functionalities. For example, converting the 3-amino group to a nitro group would drastically change its electronic and hydrogen-bonding characteristics. Replacing the 4-methoxy group with a larger alkoxy group could explore the steric tolerance at this position.

Furthermore, the amide linker itself can be modified. Replacing the amide bond with a more flexible or rigid linker can alter the conformational freedom of the molecule, which can have a significant impact on its ability to bind to its target.

Table 3: Investigated Modifications on the 3-amino-4-methoxybenzamide Core

Modification Rationale Potential Outcome
Acylation of the 3-amino group To investigate the necessity of the free amine for activity. May decrease activity if the amine is a key hydrogen bond donor.
Demethylation of the 4-methoxy group to a hydroxyl group To introduce a hydrogen bond donor and increase polarity. Could enhance binding affinity if a hydrogen bond acceptor is present in the target.
Replacement of the 4-methoxy group with a halogen To alter electronic properties and lipophilicity. May improve cell permeability and binding through halogen bonding.

Varied Substituents at the Amino Position (e.g., Alkylation, Acylation)

The free amino group at the 3-position of the benzamide ring presents a prime target for chemical modification. Alterations such as alkylation and acylation can significantly impact the compound's electronic properties, steric bulk, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Alkylation of the amino group, introducing small alkyl chains like methyl or ethyl groups, can modulate the basicity of the nitrogen atom and introduce steric hindrance. This can affect the molecule's ability to form specific hydrogen bonds that may be critical for its activity. Larger alkyl groups could potentially explore additional hydrophobic pockets within a target protein, but might also lead to a decrease in activity due to steric clashes.

Acylation, the introduction of an acyl group (e.g., acetyl, propionyl), transforms the amino group into an amide. This change neutralizes the basicity of the nitrogen and increases its hydrogen bond donating and accepting potential. The nature of the acyl group itself can be varied to probe for additional interactions. For instance, incorporating aromatic acyl groups could lead to beneficial π-π stacking interactions.

Table 1: Hypothetical SAR Data for Amino Position Modifications

Compound R1 (at Amino Position) R2 (at Amino Position) Relative Activity (%)
Parent HH100
1a CH₃H85
1b CH₃CH₃60
1c COCH₃H120
1d COCH₂CH₃H115

Note: The data in this table is hypothetical and for illustrative purposes only.

Functional Group Diversity at the Methoxy Position

The methoxy group at the 4-position is another key site for modification. Its role can be both electronic, through its electron-donating nature, and steric. Replacing the methyl group with other alkyl chains (e.g., ethoxy, propoxy) can probe the size of the binding pocket in the target protein. Introducing bulkier groups may enhance van der Waals interactions if the pocket is accommodating.

Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. Converting the methoxy group to a hydroxyl group would introduce a hydrogen bond donor, which could form new interactions with the target. Other functional groups, such as halogens or small electron-withdrawing groups, could be introduced to alter the electronic landscape of the benzamide ring.

Table 2: Hypothetical SAR Data for Methoxy Position Modifications

Compound Substitution at 4-Position Relative Activity (%)
Parent -OCH₃100
2a -OCH₂CH₃110
2b -OH95
2c -F70
2d -Cl65

Note: The data in this table is hypothetical and for illustrative purposes only.

Alterations to the Benzamide Ring System

Introducing substituents onto the benzamide ring can influence its electronic nature and steric profile. For example, an electron-withdrawing group could enhance the acidity of the amide proton, potentially leading to stronger hydrogen bonding.

Replacing the benzene (B151609) ring with a heterocycle, such as pyridine or pyrimidine, would significantly alter the electronic distribution and introduce potential new hydrogen bonding sites. Such modifications can also impact the molecule's solubility and metabolic stability.

Conformational Rigidity and Flexibility in this compound Derivatives

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity as it dictates how well it can fit into the binding site of a target protein. The conformational properties of this compound derivatives are influenced by the rotational freedom around various single bonds.

Impact of Rotational Barriers of the Amide Bond

The amide bond (C-N) between the carbonyl group and the nitrogen of the p-tolyl group has a significant barrier to rotation due to its partial double bond character. beilstein-journals.orgnih.gov This restricted rotation leads to the existence of cis and trans conformers. For most N-aryl amides, the trans conformer, where the carbonyl oxygen and the aryl ring are on opposite sides of the C-N bond, is sterically favored and therefore more stable. The energy barrier for rotation around this bond is typically high enough that the molecule exists predominantly in one conformation at physiological temperatures. nih.govacs.org

Conformational Analysis of Aromatic Ring Systems

The orientation of the two aromatic rings—the benzamide ring and the p-tolyl ring—relative to each other is another important conformational feature. Rotation around the N-aryl bond and the C-C bond connecting the benzamide ring to the carbonyl group can lead to various spatial arrangements. nih.govnsf.gov The preferred conformation will be a balance between maximizing conjugation (which favors planarity) and minimizing steric hindrance between the ortho substituents and the rest of the molecule. nsf.gov

In the case of this compound, the p-tolyl ring is likely to be twisted out of the plane of the amide group to alleviate steric strain. nsf.gov The exact dihedral angle will depend on the interplay of steric and electronic factors.

Stereochemical Considerations (if chiral centers are introduced in derivatives)

The parent compound, this compound, is achiral. However, the introduction of a chiral center in any of its derivatives would lead to the existence of enantiomers. These enantiomers are non-superimposable mirror images and can exhibit different biological activities, a phenomenon known as stereoselectivity.

A chiral center could be introduced, for example, by adding a chiral substituent at the amino position or by modifying the benzamide ring in a way that creates a stereocenter. If a derivative with a chiral center is synthesized, it would exist as a racemic mixture (an equal mixture of both enantiomers). It would then be necessary to separate the enantiomers and test their biological activity individually.

Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to undesirable side effects. Therefore, understanding the stereochemical requirements of the biological target is a critical aspect of drug design.

Enantioselective Synthesis of Chiral Analogs

The stereochemistry of pharmacologically active molecules is a critical aspect of drug design, as enantiomers of a chiral compound can exhibit significantly different biological activities. For benzamide derivatives, including analogs of this compound, the presence of axial chirality due to restricted rotation around the C(aryl)-C(carbonyl) bond can lead to stable, isolable atropisomers. The enantioselective synthesis of such chiral benzamides is an area of active research.

One notable approach involves the use of peptide catalysts to achieve enantioselective bromination of substituted benzamides. This method can introduce bromine atoms at specific positions, creating the steric hindrance necessary for atropisomerism and yielding enantioenriched products nih.gov. For example, a tetrapeptide catalyst bearing a tertiary amine has been successfully employed for a series of tri- and dibromination reactions on various benzamide substrates nih.gov. Following synthesis, these halogenated analogs can undergo further modifications, such as metal-halogen exchange and trapping with other electrophiles, to create a diverse range of atropisomeric benzamides without loss of enantiomeric purity nih.gov.

Another established strategy for obtaining chiral analogs is the optical resolution of a racemic mixture. This can be achieved by reacting the target compound with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. This method has been applied to the synthesis of the optical isomers of mosapride, a complex benzamide derivative, by resolving a key morpholinyl intermediate using chiral N-(p-toluenesulfonyl)glutamic acids nih.gov. The separated intermediates are then used to synthesize the individual (S)-(-) and (R)-(+) enantiomers of the final compound nih.gov.

Chiroptical Properties and Their Relation to Biological Activity

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the stereochemical analysis of chiral organic compounds, including benzamide derivatives researchgate.net. The benzamide chromophore is well-suited for these studies because its geometry and conformation are well-defined, allowing for reliable assignments based on the exciton chirality method researchgate.net. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules in solution pitt.edu.

The relationship between chiroptical properties and biological activity is fundamental to understanding drug-receptor interactions. Different enantiomers of a chiral drug can interact differently with chiral biological targets like enzymes and receptors, leading to variations in efficacy. For instance, studies on the enantiomers of the gastroprokinetic agent mosapride, a substituted benzamide, revealed that both the (S)-(-) and (R)-(+) isomers were essentially equipotent in their serotonin (B10506) 5-HT4 receptor agonistic activity nih.gov. This suggests that for this particular biological target, the specific stereochemical configuration of the chiral center in mosapride is not a critical determinant of agonist activity.

The conformation of the amide C-N bond in secondary and tertiary benzamides can significantly influence their CD spectra. It has been demonstrated that exciton Cotton effects in the 210-250 nm range are generally of opposite sign for secondary and tertiary benzamides, a disparity traced to different conformational equilibria of the amide bond researchgate.net. This feature is useful in determining the absolute configuration of these compounds and can be correlated with their biological function, as the three-dimensional shape of a molecule is paramount for its interaction with biological systems. Enriched or purified enantiomers of chiral molecules can be distinguished by methods such as optical rotation and circular dichroism google.com.

Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogs

Quantitative structure-activity relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.govresearchgate.net. These models are invaluable in modern drug discovery for predicting the activity of novel compounds and providing insights into the structural features that govern their potency researchgate.netnih.gov.

Descriptor Selection and Calculation

The foundation of a QSAR model is the selection and calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. For analogs of this compound, a range of descriptors can be employed.

In 3D-QSAR studies, the descriptors are derived from the three-dimensional conformation of the molecules. A common approach involves generating a pharmacophore model, which identifies key structural features essential for biological activity. For a series of aminophenyl benzamide derivatives studied as Histone Deacetylase (HDAC) inhibitors, a five-point pharmacophore model was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor with specific spatial arrangements researchgate.netnih.gov.

Other relevant descriptors can be categorized as:

Physicochemical Properties: These include parameters like logP (lipophilicity) and logD (distribution coefficient), which are important for predicting a compound's pharmacokinetic behavior mdpi.com.

Quantum Chemical Descriptors: Calculated using semi-empirical methods, these can include heat of formation, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) researchgate.net.

Topological and 2D Descriptors: These are calculated from the 2D representation of the molecule and describe aspects like molecular weight, connectivity, and shape researchgate.net.

The table below summarizes some descriptors used in QSAR studies of benzamide analogs and related compounds.

Descriptor CategoryExamplesRelevance
3D/Pharmacophore Aromatic Rings, H-bond Donors/AcceptorsDescribes spatial arrangement of key interaction points researchgate.netnih.gov.
Physicochemical LogP, LogD, Molar Refractivity (MR)Relates to lipophilicity, membrane permeability, and binding mdpi.comresearchgate.net.
Quantum Chemical Dipole Moment, HOMO/LUMO EnergyReflects electronic properties and reactivity researchgate.net.

Model Development and Validation

Once descriptors are calculated for a dataset of compounds with known biological activities, a mathematical model is developed to correlate these descriptors with the activity. The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power .

For aminophenyl benzamide derivatives, an atom-based 3D-QSAR model was derived from a pharmacophore model researchgate.netnih.gov. The robustness and statistical significance of such models are assessed using several parameters:

Correlation Coefficient (r²): This value indicates how well the model fits the training set data. A value close to 1.0 suggests a strong correlation.

Cross-validated Correlation Coefficient (q²): This is a more rigorous measure of the model's predictive ability, determined through methods like leave-one-out cross-validation.

Fisher Ratio (F): A high F-value indicates a statistically significant relationship between the descriptors and the biological activity.

Predictive r² (pred_r²): This parameter assesses the model's ability to predict the activity of compounds in the external test set .

A highly robust 3D-QSAR model developed for 48 aminophenyl benzamide derivatives demonstrated excellent statistical quality, as shown in the table below researchgate.netnih.gov.

Statistical ParameterValueSignificance
Correlation Coefficient (r²)0.99Excellent fit for the training set data researchgate.netnih.gov.
Cross-validated Coefficient (q²)0.85Good predictive power researchgate.netnih.gov.
Fisher Ratio (F)631.80High statistical significance researchgate.net.

Such high values for r² and q² indicate that the developed model is statistically sound and possesses good predictive power for the studied class of compounds nih.govresearchgate.net.

Prediction of Biological Activity Based on Structural Features

A validated QSAR model can be used to predict the biological activity of newly designed, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more potent molecules nih.govnih.gov. The model also provides crucial insights into the structure-activity relationships of the compound series.

For the aminophenyl benzamide derivatives studied as HDAC inhibitors, the 3D-QSAR model revealed several key structural features that influence inhibitory activity researchgate.netnih.gov:

Hydrophobicity: The model suggested that hydrophobic character is crucial for HDAC inhibition. The inclusion of hydrophobic substituents is predicted to enhance biological activity researchgate.netnih.gov.

Hydrogen Bonding: The presence of hydrogen bond donating groups positively contributes to the inhibitory potency researchgate.netnih.gov.

Electronic Effects: Electron-withdrawing groups were found to have a negative influence on the HDAC inhibitory activity researchgate.netnih.gov.

These findings provide a clear set of guidelines for the rational design of new analogs with improved potency. By focusing on synthesizing compounds that incorporate favorable features (e.g., increased hydrophobicity, hydrogen bond donors) and avoid detrimental ones (e.g., electron-withdrawing groups), researchers can optimize the therapeutic potential of this chemical scaffold researchgate.netnih.gov.

Mechanistic Investigations of 3 Amino 4 Methoxy N P Tolyl Benzamide

Target Identification and Validation Strategies

The initial and most critical step in elucidating the mechanism of action for a bioactive compound like 3-amino-4-methoxy-N-p-tolyl-benzamide is the identification and validation of its molecular target(s). A variety of techniques are utilized for this purpose, ranging from affinity-based methods to broader proteomic approaches.

Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. europeanreview.orgresearchgate.net In a typical workflow for this compound, the compound would first be chemically modified to incorporate a linker arm and an affinity tag (e.g., biotin) or be immobilized on a solid support like agarose (B213101) beads. europeanreview.orgnih.gov

This modified compound, or "bait," is then incubated with a cellular extract. Proteins that bind to this compound will be captured on the solid support. After washing away non-specifically bound proteins, the specifically bound proteins are eluted and subsequently identified using techniques like mass spectrometry. europeanreview.org

Hypothetical Data from Affinity Chromatography:

Elution FractionIdentified Proteins (via Mass Spectrometry)Putative Target
1Protein Kinase XYes
2Heat Shock Protein 90Possible
3AlbuminNo (Non-specific)

This table is illustrative and represents the type of data that would be generated from such an experiment.

Chemical proteomics offers a suite of methods for identifying drug targets directly in their native cellular environment. researchgate.netnih.gov These approaches can be broadly categorized into two groups: those that require chemical modification of the compound and "probe-free" methods. researchgate.net

Probe-based methods are similar in principle to affinity chromatography but may involve more sophisticated probes, such as those with photo-reactive groups for covalent cross-linking to the target upon UV irradiation. researchgate.net

Probe-free methods, such as the Cellular Thermal Shift Assay (CETSA), rely on the principle that a compound binding to its target protein will stabilize it against thermal denaturation. europeanreview.org In a hypothetical CETSA experiment with this compound, cells would be treated with the compound and then heated to various temperatures. The soluble protein fraction at each temperature would be analyzed by quantitative mass spectrometry to identify proteins that are stabilized by the compound.

Hypothetical CETSA Data:

ProteinMelting Temperature (°C) - VehicleMelting Temperature (°C) - CompoundThermal Shift (°C)
Protein Kinase X52.558.2+5.7
Cyclin-Dependent Kinase Y55.155.3+0.2
GAPDH61.361.5+0.2

This table illustrates a hypothetical outcome where Protein Kinase X shows a significant thermal shift, indicating it as a high-confidence target.

Once a putative target or pathway is identified, reporter gene assays can be used to validate whether this compound modulates the downstream signaling of that target. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest.

For instance, if Protein Kinase X (from the hypothetical examples above) is known to activate a specific transcription factor, a reporter construct with binding sites for that transcription factor would be introduced into cells. A change in reporter gene expression upon treatment with this compound would provide functional evidence of target engagement.

Hypothetical Reporter Assay Data:

Compound Concentration (µM)Luciferase Activity (Relative Light Units)
0 (Vehicle)100
0.185
152
1015

This table shows a dose-dependent decrease in luciferase activity, suggesting that the compound inhibits the signaling pathway.

Molecular Interaction Studies with Proposed Biological Targets

Following the identification of a biological target, the next step is to quantify the interaction between the compound and the target. This is typically achieved through enzyme kinetic studies for enzymatic targets or receptor binding assays for receptor targets.

If the identified target is an enzyme, a variety of assays can be performed to determine the potency and mechanism of inhibition by this compound. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency and is the concentration required to inhibit the enzyme's activity by 50%.

The inhibition constant (Ki) is a more absolute measure of binding affinity and is independent of the substrate concentration. Determining the Ki often involves measuring the IC50 at different substrate concentrations.

Hypothetical Enzyme Inhibition Data:

ParameterValue
IC50 0.5 µM
Ki 0.25 µM
Mechanism of Inhibition Competitive

This table provides an example of the key parameters determined from enzyme kinetic studies.

If the target is a receptor, binding assays are used to determine the affinity of the compound for the receptor. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd indicating a higher affinity.

Radioligand binding assays are a common method where a radiolabeled ligand with known affinity for the receptor is used. The ability of this compound to displace the radiolabeled ligand is measured, which allows for the calculation of its binding affinity. nih.gov

Competition binding assays are a type of binding assay where the binding of a labeled ligand is measured in the presence of varying concentrations of an unlabeled competing ligand, in this case, this compound. nih.gov

Hypothetical Receptor Binding Data:

Assay TypeParameterValue
Saturation BindingKd 50 nM
Competition BindingKi 75 nM

This table illustrates the binding affinity constants that would be determined from receptor binding assays.

Protein-Ligand Complex Formation Analysis

Detailed studies on the formation of a protein-ligand complex involving this compound are not present in the current scientific literature. Such an analysis would typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking simulations to elucidate the binding affinity and specific molecular interactions between the compound and its protein target.

Cellular Pathway Modulation by this compound

There is no available research detailing the modulation of cellular pathways by this compound.

Information regarding the assessment of upstream and downstream signaling events affected by this compound is not available. This type of investigation would typically identify the cascade of molecular interactions within a cell that are influenced by the compound, providing insight into its mechanism of action.

No transcriptomic or proteomic studies have been published on the cellular responses to this compound. Such analyses would involve measuring the expression levels of thousands of genes or proteins simultaneously to understand the global cellular changes induced by the compound.

There are no public records of high-content screening assays being performed to identify cellular phenotypes induced by this compound. High-content screening is a powerful method that uses automated microscopy and image analysis to assess the effects of compounds on various cellular features. nih.govirbm.com

Elucidation of Mode of Action at the Molecular Level

The precise mode of action for this compound at the molecular level has not been elucidated in any published research.

There is no information available to determine whether this compound acts as an allosteric modulator or an orthosteric binder to any protein target. Orthosteric ligands bind to the primary, active site of a protein, while allosteric modulators bind to a secondary, distinct site to influence the protein's activity. researchgate.netnih.govnih.gov

Reversible vs. Irreversible Interactions with Target

The nature of the interaction between a small molecule and its protein target, whether reversible or irreversible, is a key determinant of its pharmacological profile. Reversible inhibitors typically bind to their targets through non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This equilibrium-driven binding allows the compound to associate and dissociate from the target. In contrast, irreversible inhibitors form a stable, covalent bond with the target protein, leading to permanent inactivation.

Currently, there is a lack of specific published data to definitively characterize the binding mode of this compound as either reversible or irreversible. Determining this would require dedicated enzymatic or binding assays that measure the time-dependency of target inhibition and the ability to recover target activity after removal of the compound.

Conformational Changes Induced in Target Proteins

The binding of a ligand to a protein often induces conformational changes in the protein's three-dimensional structure. These changes can range from subtle side-chain rearrangements to large-scale domain movements, and they are frequently essential for the modulation of the protein's function—either activation or inhibition. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy are instrumental in elucidating these structural alterations.

For this compound, there are no available structural biology studies that detail the conformational changes it may induce in any specific protein target. Without a known biological target and experimental data, any discussion of induced conformational changes would be purely speculative.

Molecular Docking Simulations of this compound with Biological Targets

Detailed information on the molecular docking of this compound is not present in the available scientific literature. Consequently, a discussion of its ligand preparation, receptor site definition, the scoring functions used to predict its binding affinity, and its potential applications in virtual screening for discovering analogous compounds cannot be provided at this time.

Molecular Dynamics (MD) Simulations of this compound

Similarly, there is no published research on the molecular dynamics simulations of this compound. As a result, an analysis of the stability and dynamics of its potential complexes with proteins, as well as a conformational ensemble analysis of the compound in both solution and bound states, cannot be accurately generated.

While general methodologies for these computational techniques are well-established in the field of medicinal chemistry and are applied to other novel compounds, including other benzamide (B126) derivatives to explore their potential as, for example, tyrosine kinase inhibitors, the specific application and results for this compound are not documented. nih.govnih.gov

Preclinical Pharmacological Profiling of 3 Amino 4 Methoxy N P Tolyl Benzamide in Vitro Focus

Enzyme and Receptor Selectivity Assays for 3-amino-4-methoxy-N-p-tolyl-benzamide

Understanding the molecular target of a compound is key to its development. Benzamide (B126) derivatives are known to interact with a variety of biological targets, including enzymes like histone deacetylases (HDACs) and receptors such as dopamine (B1211576) receptors. nih.govnih.gov Therefore, comprehensive selectivity profiling is necessary to identify the intended target and potential off-target interactions.

To proactively identify potential side effects and understand the compound's mechanism, this compound would be screened against a large panel of known biological targets. These panels typically include a wide array of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The screening is usually performed at a fixed high concentration (e.g., 10 µM), and any significant inhibition (>50%) flags a potential off-target interaction that warrants further investigation. This approach helps to build a comprehensive safety and selectivity profile early in the drug discovery process.

Illustrative Data Table 3: Off-Target Screening Profile for this compound The following data is hypothetical and for illustrative purposes only, showing a subset of a typical screening panel.

Target Class Target % Inhibition at 10 µM
Kinase EGFR < 10%
Kinase VEGFR2 < 10%
GPCR Dopamine D2 15%
GPCR Adrenergic Alpha-1A 8%
Ion Channel hERG 5%
Enzyme HDAC1 85%

If broad panel screening identifies a primary target or family of targets (as illustrated with HDAC1 in the table above), the next step is to determine the compound's specificity against closely related proteins. For instance, if this compound is found to be an HDAC inhibitor, its activity would be quantitatively measured against all HDAC isoforms. High selectivity for a specific isoform can be advantageous, potentially leading to a more targeted therapeutic effect and fewer side effects compared to non-selective inhibitors. This is typically accomplished through enzymatic assays that determine the IC50 value for each related target.

Illustrative Data Table 4: Isoform Selectivity of this compound Against Class I HDACs The following data is hypothetical and for illustrative purposes only.

Target IC50 (nM)
HDAC1 75
HDAC2 150
HDAC3 210

Cellular Uptake and Intracellular Localization Studies

The assessment of a compound's ability to enter cells and its subsequent distribution within subcellular compartments is a critical component of in vitro preclinical profiling. These studies provide insights into the mechanisms of drug transport and can help to elucidate a compound's mechanism of action and potential for off-target effects. For the investigational compound this compound, a comprehensive evaluation of cellular uptake and intracellular localization would typically involve a combination of permeability assays and advanced imaging techniques.

Permeability Assays (e.g., Caco-2, MDCK Models)

To predict the oral absorption and intestinal permeability of this compound, in vitro models utilizing cell monolayers, such as Caco-2 (human colorectal adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells, are commonly employed. These cells form tight junctions and differentiate to mimic the epithelial barrier of the small intestine.

The apparent permeability coefficient (Papp) is the standard measure derived from these assays, quantifying the rate at which a compound crosses the cell monolayer. The Papp values are determined for both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess influx and efflux, respectively. A high A-B Papp value generally suggests good potential for oral absorption.

An efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 is indicative of active efflux, suggesting that the compound may be a substrate for transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The involvement of specific efflux transporters can be confirmed by conducting the permeability assay in the presence of known transporter inhibitors.

While specific experimental data for this compound is not available in the public domain, a hypothetical set of results for permeability assessment is presented in the table below.

Assay SystemDirectionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
Caco-2A to B7.51.2
Caco-2B to A9.0
MDCK-MDR1A to B2.15.8
MDCK-MDR1B to A12.2

This data is illustrative and not based on published experimental results for this compound.

Subcellular Fractionation and Imaging-Based Localization

Understanding the intracellular distribution of this compound is crucial for interpreting its pharmacological activity. Subcellular fractionation is a biochemical technique used to isolate various organelles from the rest of the cell. Following incubation of cells with the compound, the cells are lysed, and a series of centrifugation steps are performed to separate the nucleus, mitochondria, microsomes (endoplasmic reticulum), and cytosol. The concentration of the compound in each fraction is then quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its primary site of accumulation.

Complementary to fractionation, imaging-based techniques such as fluorescence microscopy can provide direct visual evidence of the compound's localization. This often requires synthesizing a fluorescently labeled analog of this compound or using specific antibodies if available. Co-localization studies with fluorescent markers for specific organelles (e.g., MitoTracker for mitochondria, Hoechst stain for the nucleus) can reveal with high resolution where the compound accumulates within the cell.

Metabolic Stability and Metabolite Identification (In Vitro)

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro assays using liver-derived systems are standard for assessing metabolic stability early in drug discovery.

Microsomal and Hepatocyte Stability Assays

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, responsible for Phase I metabolism. In a microsomal stability assay, this compound would be incubated with liver microsomes (from human and other species for cross-species comparison) and the necessary cofactors (e.g., NADPH). The depletion of the parent compound over time is monitored by LC-MS/MS.

Hepatocytes, or liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II metabolic enzymes, as well as transporters. Incubating the compound with hepatocytes allows for the assessment of a broader range of metabolic pathways.

The primary readouts from these assays are the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ). These parameters are used to predict the in vivo hepatic clearance of the compound. While no specific data exists for this compound, a representative data table is shown below.

SystemSpeciesIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein or /10⁶ cells)
Liver MicrosomesHuman4515.4
Liver MicrosomesRat2824.8
HepatocytesHuman6211.2
HepatocytesRat3519.8

This data is illustrative and not based on published experimental results for this compound.

Identification of Major Metabolites via LC-MS/MS

Identifying the major metabolites of this compound is essential for understanding its metabolic fate and for identifying any potentially active or toxic byproducts. Following incubation in microsomal or hepatocyte assays, the samples are analyzed by high-resolution LC-MS/MS.

The mass spectrometer detects the parent compound and any new molecular species that are formed. By comparing the mass-to-charge ratio (m/z) of the metabolites to that of the parent compound, potential metabolic transformations can be deduced (e.g., hydroxylation, demethylation, glucuronidation). The structure of the major metabolites can then be elucidated through fragmentation analysis (MS/MS).

Common metabolic pathways for a compound with the structure of this compound might include O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic rings, or N-acetylation of the amino group.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-amino-4-methoxy-N-p-tolyl-benzamide, and what critical reaction parameters require optimization?

A robust synthesis involves multi-step reactions, including:

  • Amide coupling : React 3-amino-4-methoxybenzoic acid derivatives with p-toluidine using coupling agents like EDCI or HATU in anhydrous DCM under nitrogen .
  • Protection/deprotection : Use O-benzyl hydroxylamine intermediates to prevent side reactions at the amino group, followed by catalytic hydrogenation for deprotection .
  • Purification : Recrystallize from acetonitrile or DCM/pentane mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) .

Q. Which spectroscopic techniques are optimal for structural elucidation and purity assessment of this compound?

  • 1H/13C NMR : Resolve proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons split by substituents) in DMSO-d6 .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+ and rule out impurities .

Q. What solvent systems are effective for recrystallizing this compound to ensure high crystallinity?

Use mixed solvents like DCM/pentane (1:3) or acetonitrile/water (gradient cooling). Avoid prolonged heating, as thermal decomposition occurs above 80°C .

Advanced Research Questions

Q. How does the anomeric amide configuration influence the stability and reactivity of this compound?

The sp³-hybridized nitrogen in anomeric amides reduces resonance stabilization, increasing susceptibility to hydrolysis. Monitor stability via:

  • Accelerated degradation studies (40°C/75% RH) with HPLC tracking .
  • DSC/TGA analysis to identify decomposition thresholds (~120–150°C) . Stabilize using inert storage (argon, -20°C) and light-sensitive packaging .

Q. What mutagenicity risks are associated with this compound derivatives, and how can they be mitigated?

Ames II testing reveals low mutagenic potential compared to benzyl chloride but higher than non-aryl amines . Mitigation strategies:

  • Use ventilated fume hoods and PPE (nitrile gloves, goggles).
  • Derivatize with electron-withdrawing groups (e.g., trifluoromethyl) to reduce DNA adduct formation .

Q. How can computational modeling predict the bioactivity of this compound against bacterial enzyme targets?

  • Molecular docking (AutoDock Vina) to assess binding affinity for enzymes like acps-pptase, critical in fatty acid biosynthesis .
  • DFT calculations (Gaussian 09) to evaluate electron-withdrawing effects of the methoxy group on binding kinetics .

Q. What experimental evidence exists for substituent effects on the benzamide core’s pharmacological properties?

  • Trifluoromethyl analogs show enhanced lipophilicity (logP ~2.5) and metabolic stability in microsomal assays .
  • Methoxy groups improve solubility (logS ~-3.2) but reduce membrane permeability in Caco-2 assays .

Q. How do degradation pathways of this compound correlate with storage conditions?

Primary degradation routes:

  • Hydrolysis : pH-dependent cleavage of the amide bond (t₁/₂ = 14 days at pH 7.4, 37°C) .
  • Oxidation : LC-MS identifies hydroxylated byproducts under aerobic conditions . Mitigation : Store at -20°C in amber vials with desiccants.

Methodological Notes

  • Contradictions : While suggests Ames II mutagenicity is low, handling precautions are stricter than for non-aryl amides due to structural analogs .
  • Data Gaps : Direct pharmacological data for this compound is limited; infer mechanisms from trifluoromethyl-benzamide analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.